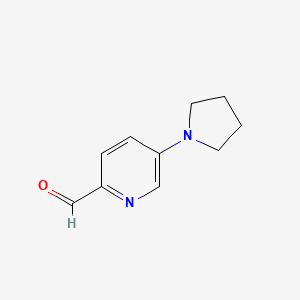
5-(Pyrrolidin-1-yl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product used for proteomics research applications .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1CCN(C1)C2=CN=C(C=C2)C=O . This indicates that the compound contains a pyrrolidine ring attached to a picolinaldehyde group.Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Pyrrolidines
A study by Chaulagain et al. (2013) highlights the use of picolinaldehyde in the enantioselective synthesis of substituted pyrrolidines. This process involves a three-component coupling reaction with amino acids and activated olefins, utilizing a catalyst complex derived from chiral diamines and copper triflate in conjunction with chelating aldehydes like 4-substituted-2-picolinaldehydes (Chaulagain, Felten, Gilbert, & Aron, 2013).
Creation of N-Heterocyclic Carbenes (NHCs)
Hutt and Aron (2011) report on the production of imidazo[1,5-a]pyridinium ions via a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. This method provides an efficient route to create NHCs, allowing for the inclusion of diverse functionalities and chiral substituents (Hutt & Aron, 2011).
Applications in Metal Complexes and CO2 Binding
Stichauer et al. (2017) describe the usage of picolinaldehyde in creating rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands. These compounds can bind CO2 via a dearomatization/rearomatization reaction sequence, showing potential in CO2 capture and storage (Stichauer et al., 2017).
Chemoenzymatic Dynamic Kinetic Resolutions
Felten, Zhu, and Aron (2010) identify metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are beneficial for chemoenzymatic dynamic kinetic resolutions, providing a cost-effective and environmentally friendly approach to produce amino acids (Felten, Zhu, & Aron, 2010).
Synthesis of Pyridine and Picolines
Kulkarni et al. (1994) explore the synthesis of pyridine and picolines from ethanol using modified ZSM-5 catalysts, highlighting the role of picolinaldehyde in this process. This method demonstrates an innovative approach to creating these compounds non-oxidatively from ethanol and ammonia (Kulkarni, Rao, Subrahmanyam, & Rao, 1994).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZKSRORJIVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640246 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892501-98-3 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

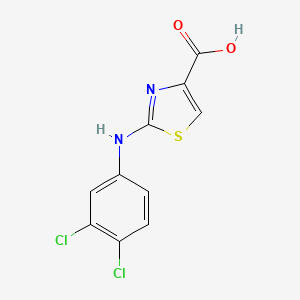
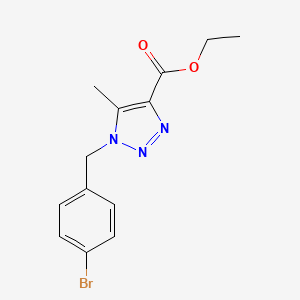


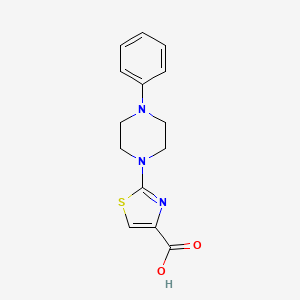

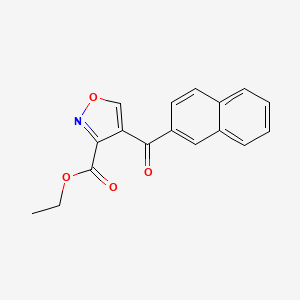
![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)
